Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl ester, an iodine atom, and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions, where a suitable trifluoropropyl halide reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., H2O2), solvents (e.g., acetonitrile).
Major Products
Substitution: Various substituted pyrazole derivatives.
Reduction: Corresponding alcohols.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
- Ethyl 3-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
- Ethyl 3-fluoro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Uniqueness
Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The trifluoropropyl group further enhances its chemical stability and biological activity .
Properties
IUPAC Name |
ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3IN2O2/c1-2-17-8(16)6-5-15(14-7(6)13)4-3-9(10,11)12/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTWOLBBQBBWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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